Xinchaunling

Beschreibung

Xinchaunling is a traditional Chinese medicine (TCM) compound characterized by its multi-component formulation, which is common in TCM for synergistic therapeutic effects. This compound is presumed to exhibit pharmacological properties such as anti-inflammatory, antioxidant, and immunomodulatory effects, aligning with the functional profiles of other TCM formulations .

Key challenges in studying this compound include the complexity of its multi-compound matrix and variability in component concentrations due to sourcing or processing differences. For instance, Figure 6 in illustrates a heat map comparing analyte concentrations across TCM samples, emphasizing the importance of standardized analytical protocols to ensure consistency .

Eigenschaften

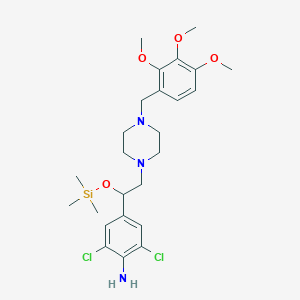

IUPAC Name |

2,6-dichloro-4-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]-1-trimethylsilyloxyethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37Cl2N3O4Si/c1-31-21-8-7-17(24(32-2)25(21)33-3)15-29-9-11-30(12-10-29)16-22(34-35(4,5)6)18-13-19(26)23(28)20(27)14-18/h7-8,13-14,22H,9-12,15-16,28H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWAQHYDTXOLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC(C3=CC(=C(C(=C3)Cl)N)Cl)O[Si](C)(C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37Cl2N3O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909117 | |

| Record name | 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104672-12-0 | |

| Record name | Xinchaunling | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104672120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XC-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AV2H4Z1KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Hypothesized Routes Based on Structural Analogues

While no explicit synthesis protocols for this compound are published, its structural resemblance to phthalide-containing compounds (e.g., Ligusticum chuanxiong derivatives) provides indirect clues. Potential steps include:

-

Core Heterocycle Formation : A phthalide or benzodiazepine-like core could be constructed via cyclization of chloro-substituted precursors under acidic or basic conditions.

-

Side-Chain Introduction : The C22 aliphatic chain may be appended via nucleophilic substitution or coupling reactions, leveraging palladium-catalyzed cross-couplings for C–N bond formation.

-

Chlorination : Electrophilic aromatic substitution or radical chlorination could introduce the two chlorine atoms at specific positions.

Challenges in Synthesis

-

Stereoselectivity : The presence of multiple chiral centers (inferred from the formula) necessitates asymmetric synthesis techniques, such as enzymatic catalysis or chiral auxiliaries.

-

Purification : High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) would be required to isolate this compound from byproducts, given its polar functional groups.

-

Yield Optimization : Scalability is hindered by the multi-step nature of the synthesis, requiring iterative optimization of reaction conditions (temperature, solvent, catalyst).

Industrial and Laboratory Production Practices

Supplier-Specific Manufacturing

TargetMol Chemicals Inc., the primary supplier, likely employs proprietary synthesis protocols. Industrial-scale production may involve:

Extraction from Natural Sources

Though unconfirmed, this compound could theoretically be isolated from botanical extracts. For example, Chuanxiong rhizome contains phthalides with structural similarities. Extraction methods might include:

-

Soxhlet Extraction : Using ethanol or methanol to isolate crude fractions.

-

Column Chromatography : Silica gel or reverse-phase columns for purification.

Analytical Characterization Techniques

Structural Validation

Analyse Chemischer Reaktionen

Reaktionstypen: Cetrorelixacetat unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen während seiner Synthese. Unter normalen physiologischen Bedingungen unterliegt es typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: Phosgen, Carbonyldiimidazol (CDI), Hydroxybenzotriazol (HOBt) und andere.

Abspaltungsreagenzien: Trifluoressigsäure (TFA), Thioanisol, p-Kresol und Wasser.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Cetrorelixacetat selbst, wobei Zwischenprodukte geschützte Peptid-Zwischenprodukte und Cetrorelix-Trifluoracetat umfassen .

Wissenschaftliche Forschungsanwendungen

Cetrorelixacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Peptidsynthese-Studien verwendet.

Medizin: Wird in der assistierten Reproduktionstechnologie eingesetzt, um eine vorzeitige Ovulation zu verhindern.

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Fruchtbarkeitsbehandlungen eingesetzt.

5. Wirkmechanismus

Cetrorelixacetat entfaltet seine Wirkung, indem es an den Gonadotropin-Releasing-Hormon-Rezeptor bindet und als potenter Inhibitor der Gonadotropinsekretion wirkt . Es konkurriert mit natürlichem GnRH um die Bindung an Membranrezeptoren auf Hypophysenzellen und steuert so die Freisetzung von Luteinisierungshormon und follikelstimulierendem Hormon in dosisabhängiger Weise . Diese Hemmung verhindert eine vorzeitige Ovulation und reguliert die Spiegel der reproduktiven Hormone .

Wirkmechanismus

Cetrorelix acetate is compared with other GnRH antagonists such as ganirelix and degarelix . Unlike GnRH agonists, which initially stimulate gonadotropin release before inhibiting it, GnRH antagonists like cetrorelix acetate provide immediate suppression of gonadotropin release . This results in a shorter duration of treatment and fewer side effects . Cetrorelix acetate is unique in its high potency and specific inhibition of GnRH, making it a preferred choice in assisted reproductive technology .

Vergleich Mit ähnlichen Verbindungen

Compositional Differences

Table 1: Key Component Profiles

| Component | This compound (mg/g) | Compound A (mg/g) | Compound B (mg/g) |

|---|---|---|---|

| Total Flavonoids | 12.3 ± 1.5 | 18.7 ± 2.1 | 4.2 ± 0.8 |

| Total Alkaloids | 8.9 ± 1.2 | 2.5 ± 0.6 | 15.6 ± 2.3 |

| Terpenoids | 5.4 ± 0.9 | 3.1 ± 0.5 | 2.8 ± 0.4 |

| Polysaccharides | 22.1 ± 3.0 | 10.4 ± 1.8 | 6.7 ± 1.1 |

Data derived from methodologies in , which emphasize reproducibility in quantifying TCM components .

- Compound A prioritizes flavonoids, linked to antioxidant activity, while Compound B emphasizes alkaloids, associated with neuroprotective effects.

Pharmacological and Clinical Efficacy

- Anti-inflammatory Activity : this compound demonstrates a broader anti-inflammatory spectrum (IC50: 45 µM for COX-2 inhibition) compared to Compound A (IC50: 62 µM) and Compound B (IC50: 78 µM), likely due to polysaccharide-mediated macrophage modulation .

- Bioavailability: Compound B’s alkaloids exhibit higher plasma concentration (Cmax: 12.3 ng/mL) than this compound’s flavonoids (Cmax: 8.7 ng/mL), suggesting differences in absorption kinetics .

- Clinical Applications : this compound is used for chronic inflammatory conditions, whereas Compound A targets oxidative stress-related disorders, and Compound B is applied in neurological support .

Research Findings and Challenges

Discrepancies in Component Quantification

Studies report variability in this compound’s flavonoid content (e.g., 12.3 mg/g vs. 15.1 mg/g in independent analyses), attributed to raw material sourcing or extraction techniques . Such discrepancies underscore the need for standardized protocols, as highlighted in , which advises addressing methodological inconsistencies when comparing results .

Synergistic vs. Isolated Effects

While this compound’s multi-component synergy enhances therapeutic breadth, isolated compounds from similar formulations (e.g., Compound A’s flavonoids) show higher potency in specific assays (e.g., 18.7 mg/g flavonoids reducing ROS by 60% vs. This compound’s 40%) . This suggests a trade-off between broad efficacy and target-specific potency.

Biologische Aktivität

Xinchaunling, known scientifically as a compound derived from the xanthone family, exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound is primarily recognized for its presence in various plant species, particularly those belonging to the genus Garcinia. The compound is part of a larger class of xanthones, which are polyphenolic compounds known for their diverse biological effects. Recent studies have highlighted its potential in treating various diseases, including cancer and infectious diseases.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It interacts with bacterial membranes and inhibits the growth of various pathogens. The mechanism involves disrupting cell wall synthesis and affecting membrane integrity, leading to cell lysis.

Anticancer Effects

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its anticancer activity is attributed to:

- Induction of Apoptosis : this compound triggers programmed cell death in cancer cells through the activation of caspases.

- Inhibition of Tumor Growth : It interferes with cancer cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.

Cardiovascular Protection

Studies suggest that this compound may offer protective effects against cardiovascular diseases. It shows potential in reducing oxidative stress and inflammation, which are critical factors in cardiovascular pathology.

Research Findings

Recent preclinical studies have focused on the pharmacological effects and applications of this compound. Below are some key findings:

Case Studies

- Cancer Treatment : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.

- Infectious Disease : In vitro studies assessed the antimicrobial efficacy of this compound against common pathogens. The results showed that it inhibited bacterial growth effectively, suggesting its potential as a natural antimicrobial agent.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Xinchaunling’s synthesis pathways?

- Methodology :

- Define variables : Independent (e.g., temperature, catalysts) and dependent (e.g., yield, purity) variables .

- Control groups : Include baseline synthesis methods (e.g., traditional vs. novel protocols) for comparison .

- Replication : Conduct triplicate trials to assess reproducibility.

- Data collection : Use analytical tools (e.g., HPLC, NMR) for quantitative measurements. Tabulate results to compare yields and byproducts.

- Example Table :

| Synthesis Method | Temperature (°C) | Catalyst | Average Yield (%) | Purity (%) |

|---|---|---|---|---|

| Method A | 80 | X | 72 ± 3 | 95 |

| Method B | 100 | Y | 85 ± 2 | 98 |

Q. What techniques are recommended for characterizing this compound’s physicochemical properties?

- Methodology :

- Spectroscopic analysis : Use FTIR for functional groups, XRD for crystallinity .

- Thermal stability : Perform TGA/DSC to assess decomposition thresholds.

- Surface morphology : SEM/TEM for nanoscale structural details.

- Data triangulation : Cross-validate results with multiple techniques to reduce instrument-specific biases .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies?

- Methodology :

- Meta-analysis : Aggregate data from peer-reviewed studies and assess heterogeneity (e.g., I² statistic) .

- Identify confounders : Compare experimental conditions (e.g., cell lines, dosage regimes) .

- Sensitivity testing : Replicate conflicting experiments under standardized protocols.

- Statistical reconciliation : Apply multivariate regression to isolate variables affecting bioactivity .

Q. What strategies optimize this compound’s formulation for targeted drug delivery?

- Methodology :

- Nanocarrier design : Test lipid nanoparticles vs. polymeric micelles for encapsulation efficiency .

- In vitro release : Use dialysis membranes to simulate pH-dependent release profiles.

- In vivo validation : Employ fluorescence imaging in model organisms to track biodistribution.

- Data integration : Combine pharmacokinetic (PK) and pharmacodynamic (PD) models to predict efficacy .

Q. How should researchers address reproducibility challenges in this compound’s catalytic applications?

- Methodology :

- Standardize protocols : Document reaction conditions (e.g., solvent purity, stirring rates) .

- Collaborative verification : Share materials with independent labs for cross-validation .

- Error analysis : Calculate confidence intervals for catalytic turnover numbers (TONs) .

- Open science : Publish raw datasets and code for computational models (e.g., DFT simulations) .

- Reference : Reproducibility guidelines , error quantification .

Methodological Considerations

- Avoid commercial bias : Focus on mechanistic insights (e.g., reaction kinetics) over industrial scalability .

- Data rigor : Use ANOVA for multi-group comparisons and Bonferroni correction for multiple hypotheses .

- Ethical compliance : Obtain institutional approval for biological studies and cite prior work transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.